1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Overview
Description
1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes multiple halogen substituents
Preparation Methods
The synthesis of 1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene typically involves several steps, including halogenation and substitution reactions. One common method involves the reaction of a benzene derivative with chlorinating agents and difluoromethylating reagents under controlled conditions. Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: This compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various substrates. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparison with Similar Compounds
1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives such as:
- 2-Chloro-1,1-difluoroethane
- Isoflurane
- 2-Chlorobenzotrifluoride
These compounds share some structural similarities but differ in their specific substituents and chemical properties. The unique combination of chlorine, difluoromethoxy, and trifluoromethyl groups in this compound makes it distinct and valuable for various applications .
Properties
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-5-2-1-4(7(11,12)13)3-6(5)16-8(10,14)15/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELQYHSMPTKKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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